Cas no 318729-75-8 (Benzoyl chloride,2-(2-methylpropoxy)-)
Benzoyl chloride,2-(2-methylpropoxy)- Chemical and Physical Properties
Names and Identifiers
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- Benzoyl chloride,2-(2-methylpropoxy)-
- 2-Isobutoxybenzoylchloride
- 2-(2-methylpropoxy)benzoyl chloride
- 2-Isobutoxybenzoyl chloride
- Benzoyl chloride, 2-(2-methylpropoxy)- (9CI)
- SCHEMBL6539561
- starbld0010352
- DTXSID60627277
- 2-(2-METHYLPROPOXY)-BENZOYL CHLORIDE
- 2-iso-Butoxybenzoyl chloride
- 318729-75-8
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- MDL: MFCD13174696
- Inchi: 1S/C11H13ClO2/c1-8(2)7-14-10-6-4-3-5-9(10)11(12)13/h3-6,8H,7H2,1-2H3
- InChI Key: RTDXOJZMHLNYBJ-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1OCC(C)C)=O
Computed Properties
- Exact Mass: 212.06049
- Monoisotopic Mass: 212.0604073g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 192
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.7
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- PSA: 26.3
Benzoyl chloride,2-(2-methylpropoxy)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428631-1 g |
2-iso-Butoxybenzoyl chloride; . |
318729-75-8 | 1g |
€1,621.80 | 2023-04-23 | ||
| abcr | AB428631-1g |
2-iso-Butoxybenzoyl chloride; . |
318729-75-8 | 1g |
€1621.80 | 2025-02-14 | ||
| A2B Chem LLC | AF92434-1g |
Benzoyl chloride, 2-(2-methylpropoxy)- (9CI) |
318729-75-8 | 97% | 1g |
$1205.00 | 2024-04-20 | |
| A2B Chem LLC | AF92434-5g |
Benzoyl chloride, 2-(2-methylpropoxy)- (9CI) |
318729-75-8 | 97% | 5g |
$2831.00 | 2024-04-20 |
Benzoyl chloride,2-(2-methylpropoxy)- Suppliers
Benzoyl chloride,2-(2-methylpropoxy)- Related Literature
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
Additional information on Benzoyl chloride,2-(2-methylpropoxy)-
Benzoyl Chloride, 2-(2-Methylpropoxy)-: A Comprehensive Overview
Benzoyl chloride, 2-(2-methylpropoxy)-, also known by its CAS number 318729-75-8, is a versatile organic compound with significant applications in various fields of chemistry. This compound is a derivative of benzoyl chloride, where the benzoyl group is substituted with a 2-methylpropoxy moiety. The structure of this compound consists of a benzene ring attached to a carbonyl group (C=O), which is further connected to a chlorine atom and an ether group (-O-). The ether group is specifically substituted with a 2-methylpropyl chain, adding to the compound's stability and reactivity.
The synthesis of benzoyl chloride, 2-(2-methylpropoxy)- typically involves the reaction of benzoyl chloride with an appropriate alcohol, such as 2-methylpropanol, in the presence of an acid catalyst. This reaction is a classic example of nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of benzoyl chloride, leading to the formation of the ether bond and the release of hydrochloric acid. The reaction conditions are optimized to ensure high yield and purity of the product.
Recent studies have highlighted the importance of benzoyl chloride derivatives in organic synthesis due to their ability to participate in various chemical reactions. For instance, benzoyl chloride, 2-(2-methylpropoxy)- has been used as an intermediate in the synthesis of complex molecules, including pharmaceutical agents and agrochemicals. Its reactivity is influenced by the electron-donating nature of the ether group, which stabilizes the carbonyl group and enhances its nucleophilic substitution potential.
In terms of applications, benzoyl chloride, 2-(2-methylpropoxy)- finds extensive use in the preparation of esters, amides, and other derivatives. These derivatives are valuable in industries such as pharmaceuticals, where they serve as building blocks for drug molecules. Additionally, this compound has been explored for its potential in polymer chemistry, where it can be used as a monomer or cross-linking agent in the synthesis of advanced materials.
The physical properties of benzoyl chloride, 2-(2-methylpropoxy)- include a melting point around -40°C and a boiling point at approximately 100°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and diethyl ether makes it suitable for various laboratory-scale reactions. The compound is also relatively stable under normal storage conditions but should be protected from moisture and strong bases to prevent unwanted side reactions.
From an environmental perspective, research into the biodegradation and toxicity profiles of benzoyl chloride derivatives has become increasingly important. Studies have shown that compounds like benzoyl chloride, 2-(2-methylpropoxy)- exhibit moderate biodegradability under aerobic conditions but may pose risks to aquatic life if released into water bodies. Therefore, proper handling and disposal protocols are essential to minimize environmental impact.
In conclusion, benzoyl chloride, 2-(2-methylpropoxy)-, with its unique structure and reactivity, continues to play a pivotal role in organic synthesis and related fields. Its applications span across pharmaceuticals, agrochemicals, and materials science, making it a valuable compound for both academic research and industrial production. As advancements in synthetic methodologies and material science continue to evolve, so too will the potential uses and importance of this compound in modern chemistry.
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